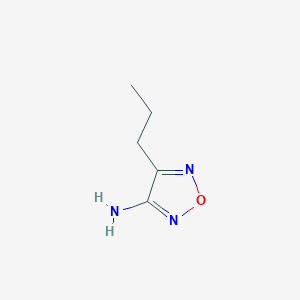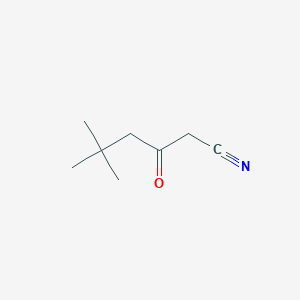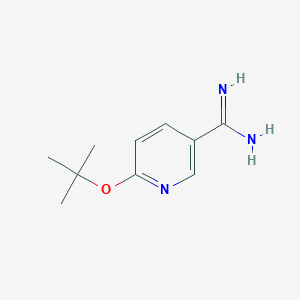![molecular formula C11H14N2O2 B1372682 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile CAS No. 91181-15-6](/img/structure/B1372682.png)
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile
Vue d'ensemble
Description
“3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 91181-15-6 . It has a molecular weight of 206.24 g/mol . This compound is also known as DMAPN.
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is C11H14N2O2 . The InChI code for this compound is 1S/C11H14N2O2/c1-14-10-5-4-9 (8-11 (10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical form of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is solid . The SMILES string representation of this compound is COC1=CC=C (CCNCCC#N)C=C1OC .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through reactions with carbonyl compounds and nitrous acid (Zinchenko et al., 2009).
Asymmetric Hydrogenation Studies
The compound plays a role in asymmetric hydrogenation studies, contributing to the development of chiral phosphine ligands and methodologies for preparing optically pure substances, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (O'reilly et al., 1990).
Crystal Structure Analysis
It is used in crystal structure analysis, as demonstrated in the synthesis and characterization of novel cyanopyridine compounds (Yang et al., 2011). These studies often involve detailed investigations of molecular structures using techniques like X-ray diffraction.
Metabolic Studies
Metabolic studies of related compounds have been conducted to understand their bio-transformations. For instance, studies on the metabolism of dimethoxycinnamic acid derivatives by fungi reveal insights into the biochemical pathways and mechanisms of compound transformation (Enoki et al., 1981).
Electro-Optical and Charge-Transport Properties
Research has been conducted on the electro-optical and charge-transport properties of compounds containing 3,4-dimethoxyphenyl groups. Such studies are crucial for applications in materials science, particularly in the development of electronic materials (Irfan et al., 2015).
Tautomerism Studies
The compound is also used in studies exploring tautomerism in pyridines, contributing to the understanding of chemical equilibria and molecular properties in various organic compounds (Davoodnia et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,4-dimethoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZQODSVCQBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)





![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

